molecular formula C10H5BrF3NO2 B1414389 Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate CAS No. 1805186-87-1

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate

Cat. No.: B1414389
CAS No.: 1805186-87-1
M. Wt: 308.05 g/mol
InChI Key: RRYQDTRNPJLUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The benzoate core can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The presence of the bromine, cyano, and trifluoromethyl groups can influence its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-(trifluoromethyl)benzoate
  • Methyl 3-bromo-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are desired.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)8-5(4-15)7(11)3-2-6(8)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYQDTRNPJLUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
Reactant of Route 5
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.